An In-depth Technical Guide to Mal-amido-PEG7-NHS Ester
An In-depth Technical Guide to Mal-amido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG7-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of amine-containing and thiol-containing molecules with high specificity and efficiency. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
This crosslinker has gained significant attention for its role in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The maleimide terminus selectively reacts with sulfhydryl groups, commonly found in cysteine residues of proteins, while the NHS ester targets primary amines present in lysine (B10760008) residues and at the N-terminus of proteins. The hydrophilic PEG7 spacer enhances the solubility of the resulting conjugate, reduces aggregation, and can improve its pharmacokinetic properties.
Core Properties and Specifications
A summary of the key quantitative data for Mal-amido-PEG7-NHS ester and a closely related compound is presented below for easy reference and comparison.
| Property | Value | Reference Compound Data (Mal-amido-PEG7-acid) |
| Molecular Weight | 645.65 g/mol | 548.59 g/mol |
| Chemical Formula | C28H43N3O14 | C24H40N2O12 |
| Purity | >95% | >95% |
| Spacer Arm Length | ~28.9 Å (estimated) | Not explicitly available |
| Solubility | Soluble in DMSO and DMF. Aqueous solubility of similar PEG-NHS esters is ~10 mM, but decreases with increasing salt concentration.[1] | Soluble in aqueous media.[2] |
| Storage Conditions | Store at -20°C, desiccated.[1] | Store at 0-4°C for short term, -20°C for long term.[2] |
Key Applications
The versatility of Mal-amido-PEG7-NHS ester makes it a valuable tool in a variety of research and development applications:
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Antibody-Drug Conjugation (ADC): This linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
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PROTAC Synthesis: It serves as a linker to connect a target-binding ligand and an E3 ligase-binding ligand, leading to the targeted degradation of specific proteins.[3][4][5]
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Peptide and Protein Labeling: Researchers can use this crosslinker to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and analysis.
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Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and immunoassays.
Experimental Protocols
The following is a detailed two-step protocol for the conjugation of an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule using Mal-amido-PEG7-NHS ester.
Step 1: Reaction of Mal-amido-PEG7-NHS Ester with an Amine-Containing Protein
This step involves the formation of a stable amide bond between the NHS ester of the crosslinker and a primary amine on the protein.
Materials:
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Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Mal-amido-PEG7-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Desalting column
Procedure:
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Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[1]
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Crosslinker Dissolution: Immediately before use, dissolve the Mal-amido-PEG7-NHS ester in DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[1]
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Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein precipitation.[1]
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
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Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5) for the subsequent maleimide reaction.
Step 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule
This step involves the formation of a stable thioether bond between the maleimide group on the activated protein and the sulfhydryl group of the second molecule.
Materials:
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Maleimide-activated protein from Step 1
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Thiol-containing molecule
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Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
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Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
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Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein solution. The molar ratio will depend on the desired final conjugate.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.
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Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted molecules.
Visualizations
Experimental Workflow: Two-Step Bioconjugation
Caption: A two-step workflow for bioconjugation using Mal-amido-PEG7-NHS ester.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
